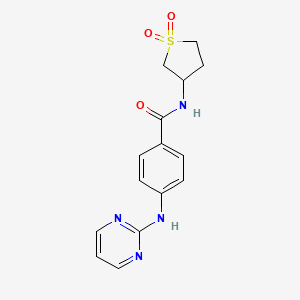
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(4-oxo-4H-chromen-6-yl)-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(4-oxo-4H-chromen-6-yl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with a unique structure that includes a chromenyl group and a pyridinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(4-oxo-4H-chromen-6-yl)-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Chromenyl Group: This step involves the cyclization of a suitable precursor, such as a hydroxyacetophenone derivative, under acidic conditions to form the chromenyl ring.
Introduction of the Pyridinecarboxamide Moiety: This step involves the reaction of a suitable pyridine derivative with an amine to form the pyridinecarboxamide group.
Coupling of the Fragments: The final step involves the coupling of the chromenyl and pyridinecarboxamide fragments under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(4-oxo-4H-chromen-6-yl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives with modified functional groups.
Scientific Research Applications
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(4-oxo-4H-chromen-6-yl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying various biological processes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(4-oxo-4H-chromen-6-yl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(4-oxo-4H-chromen-6-yl)-1,2-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:
5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one: This compound has a similar chromenyl structure but different functional groups.
2-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinolin-4-ol: This compound has a different core structure but shares some functional groups.
Properties
Molecular Formula |
C20H20N2O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(4-oxochromen-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N2O5/c1-12-10-13(2)22(7-9-26-3)20(25)18(12)19(24)21-14-4-5-17-15(11-14)16(23)6-8-27-17/h4-6,8,10-11H,7,9H2,1-3H3,(H,21,24) |
InChI Key |
ZERLCRMIANGMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=CC3=C(C=C2)OC=CC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11001658.png)
![N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11001665.png)
![Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11001670.png)
![N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11001671.png)


![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B11001710.png)
![N-(1H-indol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001716.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11001728.png)
![methyl (7-hydroxy-4-methyl-2-oxo-8-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}-2H-chromen-3-yl)acetate](/img/structure/B11001737.png)
![methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B11001746.png)
![N-(3-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B11001752.png)
![[1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11001762.png)

